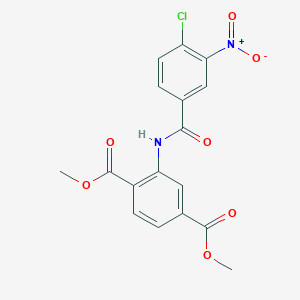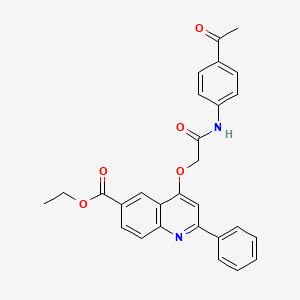
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, is a derivative of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been synthesized through various methods, including the cyclocondensation of isatoic anhydride with ethyl acetoacetate , the Friedländer reaction , and other synthetic strategies involving different starting materials and reaction conditions .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through a cyclization reaction. For instance, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a two-step process that starts with the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . Another method involves the Friedländer reaction, which has been used to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a poly-functionalized quinoline that can further react with phenols to yield various derivatives . These methods highlight the versatility of quinoline synthesis, allowing for the introduction of different substituents and functional groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The specific substituents and functional groups attached to the quinoline core can significantly influence the compound's properties and reactivity. For example, the crystal structure of a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the interactions and potential binding modes of quinoline derivatives with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including acetylation, reduction, and cyclization, to yield a wide array of products with different biological activities. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, leads to N-acetylated derivatives with different substitution patterns depending on the reaction conditions . Reduction reactions can transform nitro groups into amino groups, facilitating the synthesis of tetrahydroquinoline derivatives . Additionally, the synthesis of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates involves a sequence of reactions, including ethylation and reduction, to obtain compounds with potential anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are important for their application in drug development and other fields. Techniques such as HPLC, FT-IR, NMR, and MS are commonly used to study these properties and to characterize the synthesized compounds . The understanding of these properties is essential for the design and optimization of quinoline-based compounds with desired biological activities.
Scientific Research Applications
Antimicrobial Agent Synthesis
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate and related compounds have been explored in the synthesis of new quinazolines with potential antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) synthesized new compounds through a series of reactions, starting with Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, which demonstrated notable antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Potential Anticancer Agents
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate analogs have been investigated for their potential as anticancer agents. Facchinetti et al. (2015) synthesized a series of related compounds, which, upon evaluation, demonstrated no significant activity against various cancer cell lines at 10 µM concentrations. However, their non-cytotoxic nature towards normal cells highlights their potential for further exploration in cancer research (Facchinetti et al., 2015).
Reactivity and Synthesis Studies
The compound and its derivatives have been a subject of interest in studies exploring reactivity and synthesis. Guillou et al. (1998) described the preparation of Ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate and its oxidation to produce different quinolones and a tetrahydro-4-oxoquinoline. Their study provides valuable insights into the chemical behavior and potential applications of these compounds (Guillou et al., 1998).
Crystal Structure Analysis
The detailed crystal structure and properties of related compounds have also been investigated. For example, Baba et al. (2019) conducted a study on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, analyzing its crystal structure, Hirshfeld surface, and DFT studies. Such research is crucial in understanding the molecular properties and potential applications in various scientific fields (Baba et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(33)21-11-14-24-23(15-21)26(16-25(30-24)20-7-5-4-6-8-20)35-17-27(32)29-22-12-9-19(10-13-22)18(2)31/h4-16H,3,17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRSMPCCGZMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


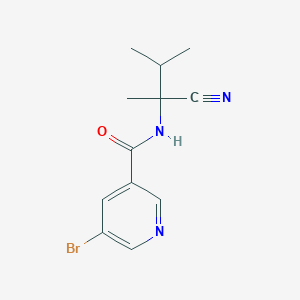
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)

![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

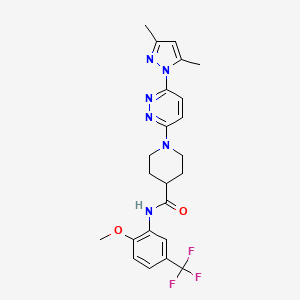
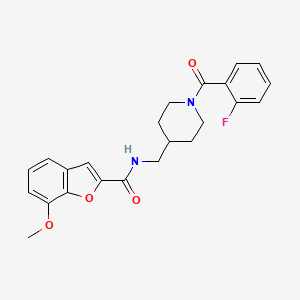
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)
